molecular formula C15H12N6S2 B2920041 N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine CAS No. 1797368-24-1

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine

Cat. No. B2920041
CAS RN: 1797368-24-1
M. Wt: 340.42
InChI Key: BENDZDJQFDNOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and activation of immune cells.

Scientific Research Applications

Synthesis and Corrosion Inhibition

Thiazoles are recognized for their applications in synthetic organic chemistry, particularly as corrosion inhibitors for metals such as copper in acidic environments. Studies demonstrate the effective synthesis of thiazole derivatives with high corrosion inhibition efficiencies, reaching up to 90%. These derivatives exhibit potential as effective corrosion inhibitors, with their interaction with metal surfaces described by Langmuir adsorption isotherm models. Computational studies, including density functional theory (DFT) and molecular dynamics (MD) simulations, further support their efficiency and mechanism of action (Farahati et al., 2019).

Optical Properties and Polymer Synthesis

The synthesis of polymers bearing oligothiophene units demonstrates the manipulation of optical properties through molecular design. These polymers show controlled polymerization, with UV and photoluminescence (PL) measurements indicating π-stacked interactions between oligothiophene chromophores, dependent on the structure of the repeating unit. This research opens avenues for developing materials with tailored optical properties for electronic applications (Takagi et al., 2013).

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. New series of thiazole compounds containing di-, tri-, and tetrathiazole moieties have shown high antimicrobial activity against various bacterial and fungal species. The structural elucidation of these compounds, alongside molecular docking studies, supports their potential as effective antimicrobial agents. This highlights the importance of thiazole derivatives in developing new therapeutics against infectious diseases (Althagafi et al., 2019).

Anti-infective Agents and Apoptosis Inducers

Research into thiazole clubbed pyrazole derivatives has identified their role as apoptosis inducers and anti-infective agents. These compounds have been evaluated for their cytotoxic activities and potential to induce significant apoptosis in germ cells. Their application extends to antibacterial and antimalarial activities, showcasing the broad spectrum of activity that thiazole derivatives can offer in medical applications (Bansal et al., 2020).

properties

IUPAC Name

4-(4-methylthiophen-2-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S2/c1-10-6-14(22-7-10)13-8-23-15(18-13)17-11-2-4-12(5-3-11)21-9-16-19-20-21/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENDZDJQFDNOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine

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